Dextrosimendan -

Dextrosimendan

Catalog Number: EVT-7960503
CAS Number:
Molecular Formula: C14H12N6O
Molecular Weight: 280.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dextrosimendan is classified as a pharmaceutical compound with a specific focus on its enantiomeric form. It is synthesized from racemic mixtures of 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3-(2H)-pyridazinone, which can be resolved into its enantiomers, including levosimendan and dextrosimendan. The classification of dextrosimendan falls under the category of cardiovascular agents, particularly those that modulate calcium sensitivity in cardiac tissues.

Synthesis Analysis

Methods and Technical Details

The synthesis of dextrosimendan typically involves the resolution of racemic 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3-(2H)-pyridazinone using chiral resolving agents. One notable method includes:

  1. Resolution Step: The racemic compound is reacted with di-p-anisoyl-tartaric acid in a solvent mixture of water and ethanol. This step yields diastereomeric salts that can be separated based on their solubility differences.
  2. Isolation: The diastereomeric salt is treated with a base (e.g., potassium carbonate) to liberate the free base form of the pyridazinone.
  3. Final Conversion: The free base undergoes further reactions involving sodium nitrite and malononitrile to yield dextrosimendan.

This multi-step process allows for high optical purity, often exceeding 99% for the final product .

Molecular Structure Analysis

Structure and Data

Dextrosimendan's molecular structure is characterized by its chiral centers and functional groups that contribute to its pharmacological activity. The compound can be represented by the following structural formula:

C14H17N3O2\text{C}_{14}\text{H}_{17}\text{N}_{3}\text{O}_{2}

Key features include:

  • Pyridazinone Core: Central to its structure, providing essential interactions with calcium channels.
  • Amino Group: Contributes to binding affinity and solubility.
  • Chiral Centers: Responsible for the distinct pharmacological profiles of levosimendan versus dextrosimendan.
Chemical Reactions Analysis

Reactions and Technical Details

Dextrosimendan participates in various chemical reactions that are critical for its synthesis and potential modifications:

  1. Nucleophilic Substitution: Involves the reaction of pyridazinone derivatives with electrophiles such as malononitrile.
  2. Recrystallization: Essential for purifying the enantiomers post-resolution, often utilizing solvents like ethanol or dioxane.
  3. Acid-Base Reactions: Used to adjust pH during synthesis, influencing the solubility and yield of the desired product.

These reactions highlight the importance of careful control over reaction conditions to optimize yield and purity .

Mechanism of Action

Process and Data

Dextrosimendan acts primarily as a calcium sensitizer, enhancing cardiac contractility without significantly increasing intracellular calcium levels. Its mechanism involves:

  1. Calcium Binding: Dextrosimendan binds to cardiac troponin C, increasing sensitivity to calcium ions.
  2. Vasodilation: The compound also promotes vasodilation through ATP-sensitive potassium channels, leading to reduced afterload on the heart.
  3. Inhibition of Phosphodiesterase: This action increases cyclic adenosine monophosphate levels, further contributing to its positive inotropic effects.

These mechanisms make dextrosimendan particularly useful in treating acute heart failure by improving cardiac output while minimizing adverse effects associated with traditional inotropes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dextrosimendan possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 245.30 g/mol
  • Solubility: Soluble in dimethyl sulfoxide and ethanol; limited solubility in water.
  • Melting Point: The melting point generally ranges between 150°C to 160°C depending on purity.

These properties are crucial for formulation development and therapeutic applications.

Applications

Scientific Uses

Dextrosimendan has significant applications in both clinical and research settings:

  1. Acute Heart Failure Treatment: Used in managing patients with decompensated heart failure due to its ability to enhance cardiac contractility without excessive increases in myocardial oxygen demand.
  2. Research Tool: Investigated for its effects on cardiac myocytes, providing insights into calcium handling and contractile function.
  3. Potential Role in Other Conditions: Ongoing research explores its utility beyond heart failure, including potential neuroprotective effects due to its vasodilatory properties.
Molecular Mechanisms of Action

Calcium Sensitization via Troponin C Binding Dynamics

Stereoselective Interaction with Cardiac Troponin C Domains

Dextrosimendan, the dextro-rotatory enantiomer of the racemic compound simendan, exhibits distinct stereoselective interactions with cardiac troponin C (cTnC). Cardiac troponin C serves as the critical calcium-sensing regulatory subunit within the troponin complex, initiating cardiac contraction upon calcium binding to its N-terminal domain (residues 1-89). Research demonstrates that Dextrosimendan binds to cTnC in a calcium-dependent manner, preferentially interacting with hydrophobic residues within the N-terminal domain (specifically the B/C helix interface). This binding occurs without significantly altering the structural conformation of the C-terminal domain (residues 90-161), which functions primarily as a structural anchor [5].

The stereoselectivity arises from the differential spatial orientation of Dextrosimendan's functional groups compared to its enantiomer, levosimendan. This orientation influences the formation of critical hydrogen bonds and hydrophobic contacts with residues like Phe77, Val79, and Ile85 within cTnC's N-terminal hydrophobic pocket. Unlike levosimendan, which forms a stable, calcium-dependent complex that enhances the calcium affinity of cTnC, Dextrosimendan exhibits a weaker and less stable interaction profile. This reduced efficacy is attributed to suboptimal steric and electronic complementarity between the Dextrosimendan molecule and the chiral environment of the cTnC binding pocket [5] [8]. Consequently, Dextrosimendan fails to effectively stabilize the open conformation of cTnC's N-domain, a crucial step required for amplifying the calcium-triggered contractile signal in cardiac myofilaments.

Table 1: Comparative Binding Characteristics of Dextrosimendan and Levosimendan with Cardiac Troponin C (cTnC)

CharacteristicDextrosimendanLevosimendanMethod of Assessment
Primary Binding DomainN-terminal (B/C Helix Interface)N-terminal (B/C Helix Interface)Fluorescence Spectroscopy, HPLAC
Binding Affinity (Kd)~10-100-fold Weaker than LevosimendanHigh affinity (Therapeutic range: 0.3-10 µM)cTnC-HPLAC Chromatography
Calcium DependencyWeakly Calcium-DependentStrongly Calcium-DependentDansylated cTnC Fluorescence Shift
Effect on cTnC Ca2+ AffinityNegligible IncreaseSignificant Increase (↓ Ca50)Fluorescence Spectroscopy (Ca50)
Stabilization of Open cTnCIneffectiveEffectiveMolecular Dynamics Simulation

Comparative Binding Affinity Relative to Levosimendan

Direct comparative studies reveal a substantial difference in binding affinity between the two enantiomers. Levosimendan demonstrates a significantly higher binding affinity for cTnC, measured to be approximately 10-100 times greater than that of Dextrosimendan under similar physiological conditions (calcium concentration ~1 µM, pH 7.0). This difference is quantified using techniques such as cTnC-based high-performance liquid affinity chromatography (cTnC-HPLAC) and fluorescence spectroscopy with dansylated cTnC [5].

The functional consequence of this differential binding is profound. Levosimendan, at therapeutically relevant concentrations (0.3-10 µM), markedly increases the calcium sensitivity of cardiac myofilaments. This is evidenced by a significant leftward shift in the calcium-induced fluorescence curve of dansylated cTnC, decreasing the half-maximal activation concentration (Ca50) from approximately 2.73 µM to 1.19 µM at 3 µM levosimendan. In stark contrast, Dextrosimendan, even at equivalent or higher concentrations, produces negligible to no shift in the Ca50 value [5] [1]. This lack of effect confirms that the potent calcium-sensitizing action observed with levosimendan is highly enantioselective. The mechanism hinges on levosimendan's ability to bind specifically within the hydrophobic pocket of calcium-saturated cTnC, stabilizing its active conformation and prolonging its interaction with troponin I (TnI), thereby enhancing the force-generating capacity of the actin-myosin cross-bridges. Dextrosimendan's inability to form this stabilizing interaction translates to a lack of significant positive inotropic effect via the calcium-sensitization pathway [5].

Phosphodiesterase Inhibition Pathways

Vasodilatory Effects in Cardiovascular Tissues

Beyond its weak interaction with cTnC, Dextrosimendan retains the ability to inhibit phosphodiesterase III (PDE-III), an enzymatic activity shared with its enantiomer but less potent in its case. PDE-III is highly expressed in vascular smooth muscle cells (VSMCs) and cardiac tissue. Its primary function is the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers mediating relaxation in vascular tissues [2]. By inhibiting PDE-III, Dextrosimendan elevates intracellular levels of cAMP and, to a lesser extent, cGMP within VSMCs [7].

Increased cAMP activates protein kinase A (PKA). PKA phosphorylates several targets within VSMCs, including:

  • Myosin Light Chain Kinase (MLCK): Phosphorylation inactivates MLCK, reducing its ability to phosphorylate myosin light chains (MLC), a crucial step for smooth muscle contraction.
  • Potassium Channels: Phosphorylation promotes potassium efflux, leading to membrane hyperpolarization, closure of voltage-gated calcium channels, and reduced intracellular calcium influx.
  • Sarcoplasmic Reticulum Pumps: Enhanced activity promotes calcium reuptake into intracellular stores.

The net physiological effect is a reduction in cytosolic calcium concentration ([Ca2+]i) and a decrease in the sensitivity of the contractile apparatus to calcium, culminating in vasodilation [2]. This PDE-III inhibitory effect of Dextrosimendan contributes to vasodilation in systemic arteries (reducing afterload), pulmonary arteries (reducing pulmonary vascular resistance), and venous capacitance vessels (reducing preload). While levosimendan also exhibits this PDE-III inhibition, its primary cardiovascular profile is dominated by its potent cTnC-mediated inotropic effect combined with vasodilation. Dextrosimendan, lacking significant calcium sensitization, manifests primarily as a vasodilator through this PDE-III pathway, though its potency is generally lower than that of levosimendan or specific PDE-III inhibitors like milrinone [2] [7].

Table 2: Vasodilatory Effects Mediated by Dextrosimendan's PDE-III Inhibition

Target TissuePrimary Cyclic NucleotideKey Molecular EffectsPhysiological Outcome
Systemic ArteriescAMP↓ [Ca2+]i, ↓ Ca2+ sensitivityReduced Systemic Vascular Resistance (Afterload)
Pulmonary ArteriescAMP/cGMP↓ [Ca2+]i, ↓ Ca2+ sensitivityReduced Pulmonary Vascular Resistance
Venous Capacitance VesselscAMP↓ [Ca2+]iVenodilation (Reduced Preload)
CardiomyocytescAMP↑ Inotropy (mild), ↑ LusitropyModerate Positive Inotropic/Lusitropic Effect

Synergistic Modulation of Cyclic Nucleotide Signaling

The inhibition of PDE-III by Dextrosimendan initiates a cascade of synergistic signaling events within cardiovascular tissues. Elevated cAMP levels exert effects beyond direct smooth muscle relaxation:

  • PKA-Dependent Pathways: Activated PKA phosphorylates transcription factors like cAMP Response Element-Binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP Response Elements (CREs), modulating the expression of genes involved in vascular tone regulation, cellular metabolism, and potentially long-term adaptation to stress (e.g., upregulation of endothelial nitric oxide synthase - eNOS) [7].
  • Epac Activation: Elevated cAMP also activates Exchange Protein directly Activated by cAMP (Epac). Epac is a guanine nucleotide exchange factor (GEF) for small GTPases like Rap1. Rap1 activation promotes endothelial barrier function and can modulate integrin-mediated adhesion, potentially influencing vascular remodeling and inflammatory responses within the vessel wall [6] [7]. This pathway represents a parallel mechanism to PKA signaling.
  • Cross-talk with cGMP Signaling: PDE-III hydrolyzes both cAMP and cGMP. Inhibition by Dextrosimendan therefore also leads to modest increases in cGMP levels. cGMP activates Protein Kinase G (PKG), which further promotes vasodilation through mechanisms overlapping with PKA (e.g., phosphorylation of regulators of calcium handling). Furthermore, cGMP can inhibit phosphodiesterases specific for cAMP (e.g., certain PDE isoforms), creating a positive feedback loop that amplifies the initial cAMP signal [2] [7].

This integrated modulation creates a network effect. For instance, in vascular smooth muscle, the combined actions of PKA and PKG on calcium handling and contractile protein sensitivity lead to more potent and sustained relaxation than either pathway alone. In cardiomyocytes, the moderate increase in cAMP from PDE-III inhibition can enhance contractility (positive inotropy) and promote relaxation (positive lusitropy) by phosphorylating proteins involved in calcium reuptake (e.g., phospholamban) and troponin I (reducing calcium affinity during diastole). However, the absence of significant calcium sensitization via cTnC binding differentiates Dextrosimendan's overall cardiac effect profile from that of levosimendan. The net hemodynamic impact of Dextrosimendan is thus primarily vasodilatory, with a secondary, weaker positive inotropic/lusitropic effect driven by cyclic nucleotide elevation [2] [6] [7].

Properties

Product Name

Dextrosimendan

IUPAC Name

2-[[4-[(4S)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]hydrazinylidene]propanedinitrile

Molecular Formula

C14H12N6O

Molecular Weight

280.28 g/mol

InChI

InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)/t9-/m0/s1

InChI Key

WHXMKTBCFHIYNQ-VIFPVBQESA-N

SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N

Isomeric SMILES

C[C@H]1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.